molecular formula C10H8BrFN2 B7863219 1-(4-Bromo-2-fluorobenzyl)imidazole

1-(4-Bromo-2-fluorobenzyl)imidazole

Cat. No.: B7863219
M. Wt: 255.09 g/mol
InChI Key: QGPWJXASMXBBMC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of bromine and fluorine atoms on the benzyl group attached to the imidazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorobenzyl)imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzyl chloride and imidazole.

    Nucleophilic Substitution Reaction: The 4-bromo-2-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with imidazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorobenzyl)imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different imidazole derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium complexes).

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorobenzyl)imidazole can be compared with other imidazole derivatives, such as:

    1-(4-Chlorobenzyl)imidazole: Similar structure but with a chlorine atom instead of bromine and fluorine.

    1-(4-Methylbenzyl)imidazole: Contains a methyl group instead of halogens.

    1-(4-Nitrobenzyl)imidazole: Contains a nitro group, which imparts different electronic properties.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPWJXASMXBBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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